

Inconsistent MIC results with colistin methanesulfonate what to do

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Compound of Interest

Compound Name: Colistin methanesulfonate

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Technical Support Center: Colistin Methanesulfonate MIC Testing

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with **colistin methanesulfonate** (CMS).

Troubleshooting Guide

This guide addresses specific issues that may arise during colistin susceptibility testing, leading to inconsistent or unreliable MIC values.

Question: Why are my colistin MIC results for the same isolate variable across different experiments?

Answer:

Inconsistent colistin MIC results can stem from several factors related to the unique properties of the colistin molecule and the testing methodology. Here are the primary reasons and troubleshooting steps:

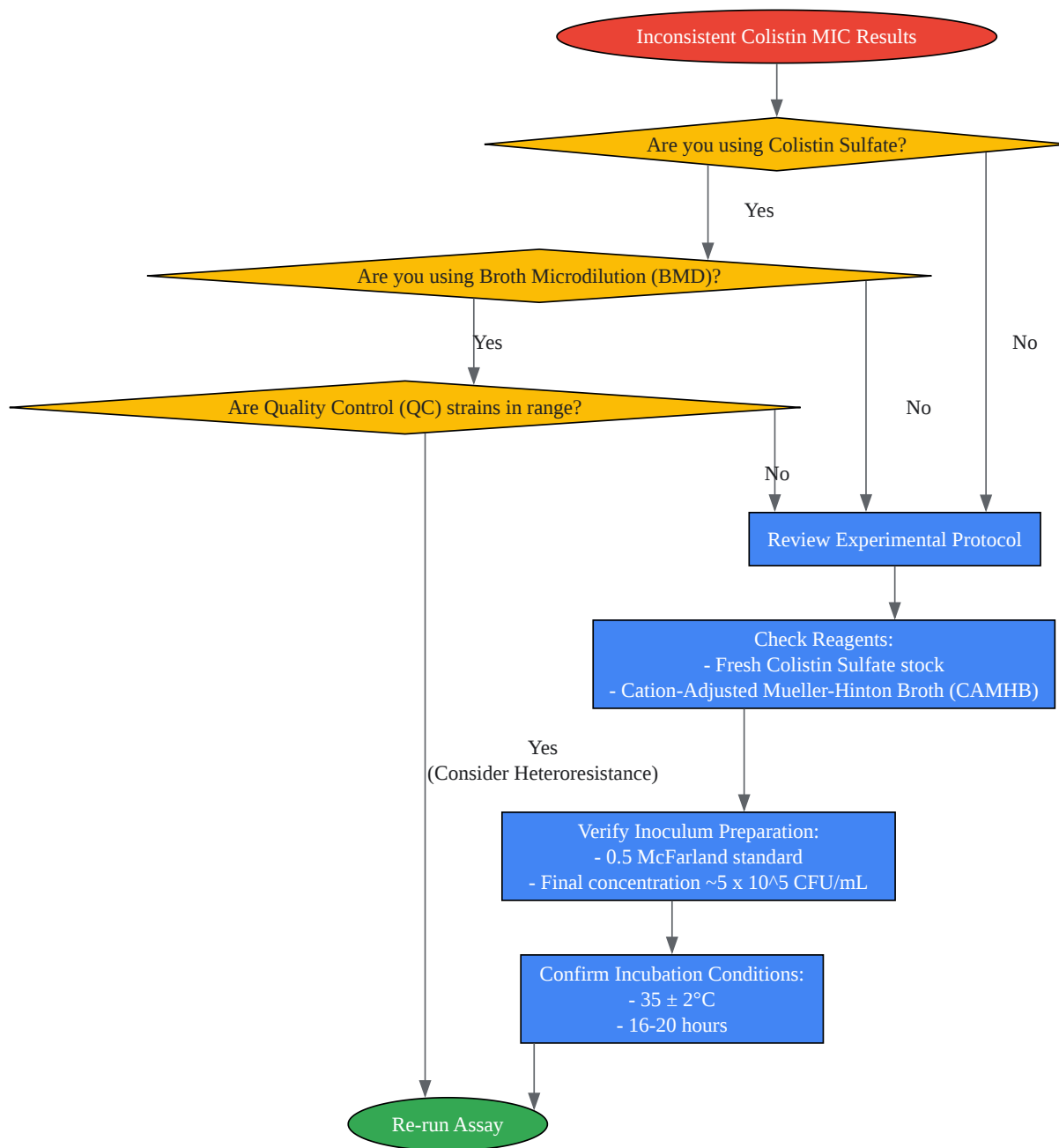
- Use of **Colistin Methanesulfonate** (CMS) instead of Colistin Sulfate: CMS is an inactive prodrug that hydrolyzes to the active colistin form in aqueous solutions.^{[1][2][3]} This

conversion is often incomplete and variable during the standard incubation period for MIC testing, leading to falsely high or inconsistent MIC values.[2]

- Solution: Always use colistin sulfate for in vitro susceptibility testing to ensure the active form of the drug is being evaluated from the start.[2][4]
- Adherence to Plastics: Colistin is a cationic molecule that readily adheres to the polystyrene surfaces of standard 96-well microtiter plates.[4][5][6] This binding can reduce the effective concentration of colistin in the broth, leading to erroneously higher MIC values.
 - Solution: While the addition of surfactants like Polysorbate-80 (Tween 80) can mitigate this issue, it is not recommended by CLSI or EUCAST as it may have its own antibacterial activity or act synergistically with colistin.[4] The current recommendation is to use the standardized broth microdilution (BMD) method without additives and be aware of this potential for variability.[6]
- Inappropriate Testing Method: Methods other than broth microdilution are not reliable for colistin susceptibility testing.
 - Disk Diffusion: Colistin is a large molecule and diffuses poorly in agar, leading to inaccurate zone sizes.[4][7]
 - Gradient Diffusion (e.g., E-test): These methods are also considered unreliable and are associated with a high rate of errors, often underestimating the true MIC.[4][7][8]
 - Solution: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[1][2][4]
- Medium Composition: The concentration of divalent cations (Ca^{2+} and Mg^{2+}) in the Mueller-Hinton Broth can influence colistin activity.[9]
 - Solution: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) as specified in standard protocols to ensure consistency.[7][10]
- Inoculum Preparation: Variations in the final inoculum concentration can affect MIC results.

- Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard and diluted to achieve the final recommended concentration of approximately 5×10^5 CFU/mL in each well.[\[1\]](#)[\[2\]](#)

Below is a logical workflow for troubleshooting inconsistent colistin MIC results.



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Troubleshooting workflow for inconsistent colistin MICs.

Question: My susceptible quality control (QC) strain is showing a high MIC value.

Answer:

When a typically susceptible QC strain, such as *E. coli* ATCC 25922 or *P. aeruginosa* ATCC 27853, produces an unexpectedly high MIC, it usually points to a technical error in the experimental setup.

- **Procedural Error:** This is the most common cause. Carefully review every step of the protocol, including drug dilution calculations, inoculum preparation, and incubation conditions.[\[2\]](#)
 - **Solution:** Rerun the test with freshly prepared reagents and a new inoculum.
- **Reagent Degradation:** The colistin sulfate stock solution may have degraded over time, especially with repeated freeze-thaw cycles.[\[1\]](#)
 - **Solution:** Prepare a fresh stock solution of colistin sulfate from powder.
- **Contamination:** The QC strain culture may be contaminated with a resistant organism.
 - **Solution:** Streak the QC strain onto an agar plate to check for purity and start a new culture from a fresh stock.

Frequently Asked Questions (FAQs)

Q1: What is the difference between **colistin methanesulfonate** (CMS) and colistin sulfate, and which one should I use for MIC testing?

A1: **Colistin methanesulfonate** (CMS) is an inactive prodrug of colistin.[\[2\]](#) It is administered to patients because it is less toxic than the active form.[\[2\]](#) In an aqueous solution, such as testing media or in the body, CMS undergoes hydrolysis to release the active, cationic colistin molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#) This conversion is a prerequisite for antibacterial activity.[\[2\]](#) Because the rate of this conversion in vitro is variable and can be incomplete during the incubation period, using CMS for susceptibility testing can lead to falsely high or inconsistent MIC values.[\[2\]](#) Therefore, colistin sulfate should be used for all in vitro susceptibility testing to ensure that the active form of the drug is being evaluated.[\[2\]](#)[\[4\]](#)

Q2: What is the recommended standard method for colistin susceptibility testing?

A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[1][2][4] This method, performed according to ISO 20776 standards, provides the most reliable and reproducible results.[2]

Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin?

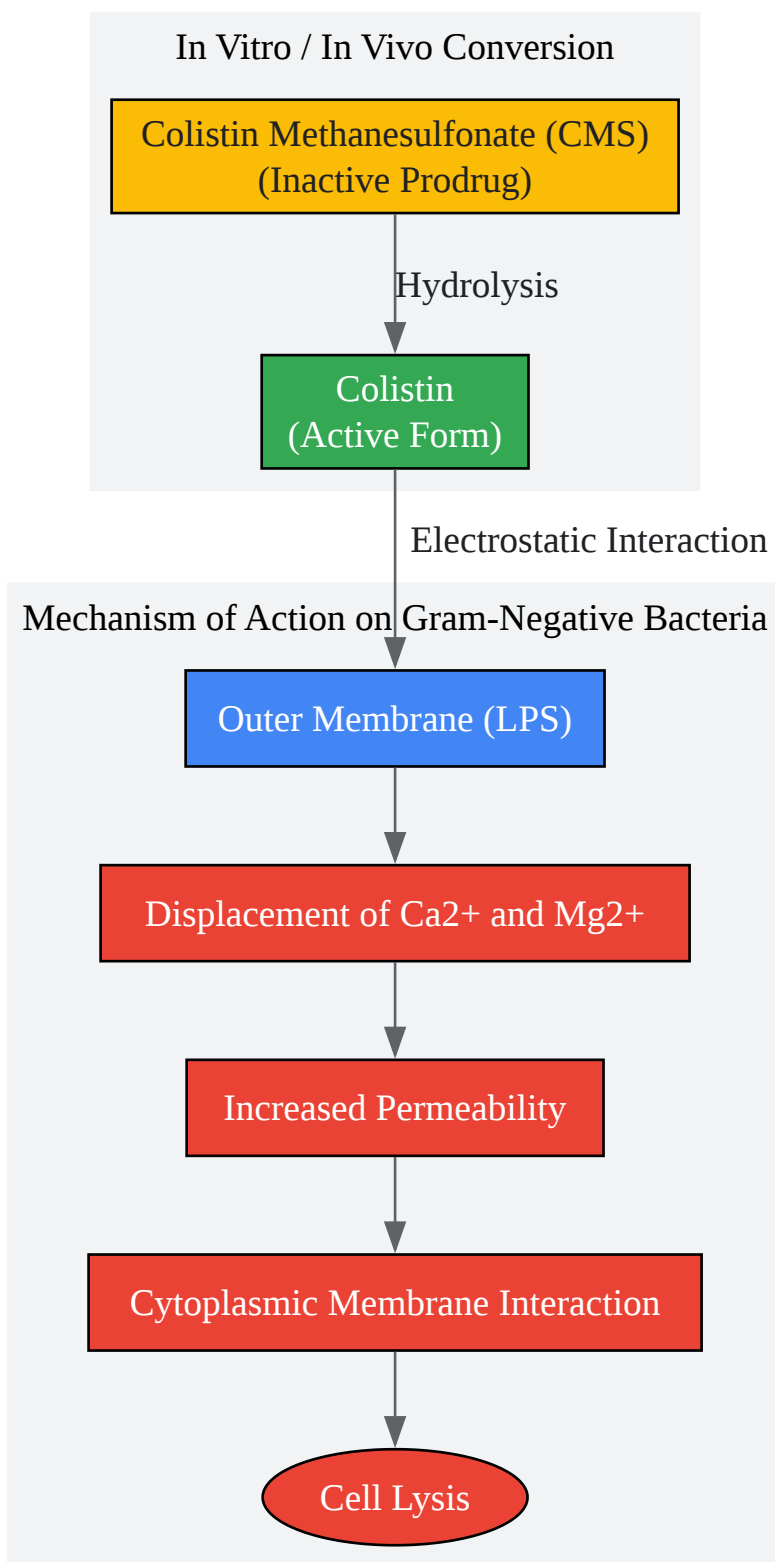
A3: Disk diffusion and gradient diffusion methods are unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[2] This is due to several factors:

- **Poor Diffusion:** Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[2][4] This leads to smaller-than-expected inhibition zones that do not accurately correlate with the MIC.
- **High Error Rates:** These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a truly resistant isolate is falsely reported as susceptible.[4][8]

Q4: How does colistin kill bacteria?

A4: Colistin exerts its antibacterial effect on Gram-negative bacteria through a multi-step process. The positively charged colistin molecule interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane. This interaction displaces divalent cations (Ca^{2+} and Mg^{2+}) that normally stabilize the LPS, leading to destabilization and increased permeability of the outer membrane. This allows colistin to then interact with the cytoplasmic membrane, causing it to rupture, which leads to cell lysis and death.[4][11]

The diagram below illustrates the conversion of the inactive prodrug CMS to active colistin and its subsequent mechanism of action on the bacterial cell.



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Conversion of CMS and Colistin's Mechanism of Action.

Data Summary

The following tables summarize key quantitative data for colistin MIC testing.

Table 1: Clinical Breakpoints for Colistin against *Pseudomonas aeruginosa*

Organization	Susceptible (S)	Intermediate (I)	Resistant (R)
CLSI	-	$\leq 2 \text{ } \mu\text{g/mL}$	$\geq 4 \text{ } \mu\text{g/mL}$
EUCAST	$\leq 4 \text{ } \mu\text{g/mL}$	-	$> 4 \text{ } \mu\text{g/mL}$

Data sourced from
CLSI M100 and
EUCAST breakpoint
tables.[\[1\]](#)

Table 2: Quality Control Ranges for Colistin MIC Testing

QC Strain	MIC Range ($\mu\text{g/mL}$)
<i>P. aeruginosa</i> ATCC® 27853™	0.5 - 4
<i>E. coli</i> NCTC 13846 (<i>mcr-1</i> positive)	4 - 8

Data sourced from CLSI and EUCAST
guidelines.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Broth Microdilution (BMD) for Colistin MIC Testing (Reference Method)

This protocol is based on the recommendations from CLSI and EUCAST.

- Preparation of Colistin Sulfate Stock Solution:
 - Prepare a stock solution of colistin sulfate at a concentration of 1280 $\mu\text{g/mL}$ in sterile distilled water.

- Aseptically sterilize the stock solution by filtration through a 0.22 μm filter.
- Aliquots of the stock solution can be stored at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 $\mu\text{g/mL}$ to 64 $\mu\text{g/mL}$ in the 96-well microtiter plate.
 - The final volume in each well after adding the inoculum should be 100 μL .
 - Include a growth control well (containing 100 μL of CAMHB without colistin) and a sterility control well (containing 100 μL of uninoculated CAMHB).[1]
- Inoculum Preparation:
 - From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[1]
 - Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[1]
- Inoculation of Microtiter Plates:
 - Add 50 μL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 μL per well.[1]
- Incubation:
 - Incubate the inoculated microtiter plates in ambient air at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.[1][2]

- Reading and Interpreting Results:
 - Following incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
 - The growth control well should show distinct turbidity, and the sterility control well should remain clear.
 - The MIC of the QC strain must fall within the acceptable range. If the QC result is out of range, the test results for the clinical isolates are considered invalid.[1]

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